Cas no 133053-76-6 (3-Methyl-6-nitro-1H-indole)

3-Methyl-6-nitro-1H-indole is a nitro-substituted indole derivative with a molecular formula of C₉H₈N₂O₂. This heterocyclic compound is characterized by the presence of a methyl group at the 3-position and a nitro group at the 6-position of the indole scaffold. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The nitro group enhances reactivity for further functionalization, while the methyl group can influence steric and electronic properties. Its well-defined structure and stability under standard conditions make it suitable for use in cross-coupling reactions, reduction processes, and other transformations requiring precise regiochemical control.
3-Methyl-6-nitro-1H-indole structure
3-Methyl-6-nitro-1H-indole structure
Product name:3-Methyl-6-nitro-1H-indole
CAS No:133053-76-6
MF:C9H8N2O2
MW:176.172021865845
MDL:MFCD00962289
CID:98365
PubChem ID:3358854

3-Methyl-6-nitro-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-6-nitro-1H-indole
    • 1H-Indole,3-methyl-6-nitro-
    • 3-METHYL-6-NITROINDOLE
    • 3-Methyl-7-nitroindol
    • 6-Nitro-skatol
    • 1H-Indole, 3-methyl-6-nitro-
    • MFCD00962289
    • SB14932
    • AS-80229
    • CS-0054386
    • A888221
    • AKOS006274016
    • SY005084
    • P10158
    • SCHEMBL398147
    • 133053-76-6
    • FT-0744967
    • FXOBRUMCGPOJLL-UHFFFAOYSA-N
    • DTXSID20391765
    • DB-062948
    • MDL: MFCD00962289
    • Inchi: InChI=1S/C9H8N2O2/c1-6-5-10-9-4-7(11(12)13)2-3-8(6)9/h2-5,10H,1H3
    • InChI Key: FXOBRUMCGPOJLL-UHFFFAOYSA-N
    • SMILES: CC1=CNC2=C1C=CC(=C2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 176.05900
  • Monoisotopic Mass: 176.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.6A^2
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.355±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.25 g/l) (25 º C),
  • PSA: 61.61000
  • LogP: 2.90770

3-Methyl-6-nitro-1H-indole Security Information

3-Methyl-6-nitro-1H-indole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Methyl-6-nitro-1H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D383068-1g
3-METHYL-6-NITROINDOLE
133053-76-6 97%
1g
$1280 2024-05-24
eNovation Chemicals LLC
D543446-1g
3-METHYL-6-NITROINDOLE
133053-76-6 95%
1g
$1200 2024-06-05
eNovation Chemicals LLC
D543446-2g
3-METHYL-6-NITROINDOLE
133053-76-6 95%
2g
$2000 2024-06-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2071-250MG
3-methyl-6-nitro-1H-indole
133053-76-6 95%
250MG
¥ 1,537.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2071-10G
3-methyl-6-nitro-1H-indole
133053-76-6 95%
10g
¥ 19,206.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2071-1G
3-methyl-6-nitro-1H-indole
133053-76-6 95%
1g
¥ 3,841.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2071-100MG
3-methyl-6-nitro-1H-indole
133053-76-6 95%
100MG
¥ 963.00 2023-04-03
Chemenu
CM148498-1g
3-Methyl-6-nitro-1H-indole
133053-76-6 95%
1g
$607 2024-08-02
Aaron
AR0012A7-100mg
1H-Indole, 3-methyl-6-nitro-
133053-76-6 96%
100mg
$114.00 2025-02-11
eNovation Chemicals LLC
D543446-1g
3-METHYL-6-NITROINDOLE
133053-76-6 95%
1g
$1200 2025-02-22

3-Methyl-6-nitro-1H-indole Related Literature

Additional information on 3-Methyl-6-nitro-1H-indole

3-Methyl-6-nitro-1H-indole (CAS No. 133053-76-6): An Overview of Its Properties, Applications, and Recent Research

3-Methyl-6-nitro-1H-indole (CAS No. 133053-76-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. This compound is characterized by its unique molecular structure, which includes a methyl group and a nitro group attached to the indole ring. The combination of these functional groups imparts distinct chemical and physical properties, making 3-Methyl-6-nitro-1H-indole a valuable building block for various applications.

The chemical formula of 3-Methyl-6-nitro-1H-indole is C9H8N2O2, and its molecular weight is 172.17 g/mol. The compound is a solid at room temperature and exhibits good solubility in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). These solubility properties facilitate its use in various synthetic reactions and analytical techniques.

In the realm of medicinal chemistry, 3-Methyl-6-nitro-1H-indole has been explored for its potential therapeutic applications. Recent studies have highlighted its role as a precursor in the synthesis of bioactive molecules with diverse biological activities. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported the synthesis of several 3-Methyl-6-nitro-1H-indole-derived compounds that exhibited potent anti-inflammatory and anticancer properties. These findings underscore the potential of 3-Methyl-6-nitro-1H-indole as a lead compound for drug discovery.

Beyond its medicinal applications, 3-Methyl-6-nitro-1H-indole has also found utility in materials science. Its unique electronic properties make it an attractive candidate for the development of organic semiconductors and optoelectronic materials. A notable example is its use in the fabrication of organic light-emitting diodes (OLEDs), where it serves as an efficient electron transport material. Research in this area has demonstrated that 3-Methyl-6-nitro-1H-indole-based OLEDs exhibit high efficiency and long operational lifetimes, making them promising candidates for next-generation display technologies.

The synthetic versatility of 3-Methyl-6-nitro-1H-indole has also been leveraged in the development of novel materials with tailored properties. For instance, a study published in Advanced Materials in 2021 described the synthesis of a series of copolymers incorporating 3-Methyl-6-nitro-1H-indole. These copolymers exhibited enhanced thermal stability and mechanical strength, making them suitable for use in high-performance coatings and adhesives.

In addition to its applications in materials science, 3-Methyl-6-nitro-1H-indole has been investigated for its potential as a fluorescent probe. The nitro group on the indole ring imparts strong electron-withdrawing properties, which can influence the electronic structure and fluorescence characteristics of the molecule. Recent research has shown that derivatives of 3-Methyl-6-nitro-1H-indole can be used to develop highly sensitive and selective fluorescent sensors for detecting various analytes, including metal ions and small organic molecules.

The environmental impact of chemical compounds is an increasingly important consideration in their development and application. Studies on the environmental fate and toxicity of 3-Methyl-6-nitro-1H-indole have shown that it exhibits low toxicity to aquatic organisms and degrades readily under environmental conditions. This favorable environmental profile makes it a more sustainable choice for industrial applications compared to some traditional alternatives.

In conclusion, 3-Methyl-6-nitro-1H-indole (CAS No. 133053-76-6) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and analytical chemistry. Its unique molecular structure and versatile chemical properties make it an invaluable building block for the synthesis of bioactive molecules, functional materials, and fluorescent probes. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in various scientific disciplines.

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Amadis Chemical Company Limited
(CAS:133053-76-6)3-Methyl-6-nitro-1H-indole
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